molecular formula C22H19N5O2 B3059291 Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl](phenylmethyl)amino]- CAS No. 96662-24-7

Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl](phenylmethyl)amino]-

Cat. No.: B3059291
CAS No.: 96662-24-7
M. Wt: 385.4 g/mol
InChI Key: AJKOAOUQPNLZTF-UHFFFAOYSA-N
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Description

The compound Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- (CAS 429-530-4) is an azo-based aromatic nitrile characterized by a central propanenitrile backbone substituted with a phenylmethylamino group and a 4-nitrophenylazo moiety. Its structure enables applications in dye chemistry and polymer synthesis due to its chromophoric azo (-N=N-) group and nitrile (-C≡N) functionality .

Properties

IUPAC Name

3-[N-benzyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c23-15-4-16-26(17-18-5-2-1-3-6-18)21-11-7-19(8-12-21)24-25-20-9-13-22(14-10-20)27(28)29/h1-3,5-14H,4,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKOAOUQPNLZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579009
Record name C.I. Disperse Orange 288
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96662-24-7
Record name 3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](phenylmethyl)amino]propanenitrile
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Record name Propanenitrile, 3-[[4-[2-(4-nitrophenyl)diazenyl]phenyl](phenylmethyl)amino]-
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Record name C.I. Disperse Orange 288
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Record name Propanenitrile, 3-[[4-[2-(4-nitrophenyl)diazenyl]phenyl](phenylmethyl)amino]
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Preparation Methods

Reaction Mechanism

4-Nitroaniline undergoes diazotization in hydrochloric acid with sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt. The nitro group (-NO₂) stabilizes the diazonium intermediate, preventing premature decomposition.

Equation 1: Diazotization Reaction
$$
\text{4-Nitroaniline} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{4-Nitrobenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$

Experimental Protocol

  • Reagents : 4-Nitroaniline (10 mmol), NaNO₂ (12 mmol), HCl (20 mL, 10%), ice bath.
  • Procedure : Dissolve 4-nitroaniline in HCl, cool to 0°C, add NaNO₂ solution dropwise. Maintain pH < 1 and temperature < 5°C.
  • Yield : >95% (by HPLC).

Synthesis of the Coupling Component: N-Benzyl-3-Aminopropanenitrile

Friedel-Crafts Alkylation

The coupling component N-benzyl-3-aminopropanenitrile is synthesized via Friedel-Crafts alkylation of benzylamine with acrylonitrile, catalyzed by AlCl₃.

Equation 2: Alkylation Reaction
$$
\text{Benzylamine} + \text{Acrylonitrile} \xrightarrow{\text{AlCl}_3} \text{N-Benzyl-3-aminopropanenitrile}
$$

Optimization Data

  • Catalyst : AlCl₃ (15 mol%)
  • Solvent : Toluene, reflux (110°C)
  • Yield : 85–90%.
  • Characterization :
    • IR : 3403 cm⁻¹ (N-H stretch), 2302 cm⁻¹ (C≡N stretch).
    • ¹H NMR : δ 3.1 (t, 2H, CH₂CN), δ 4.3 (s, 2H, CH₂Ph).

Azo Coupling Reaction

Reaction Conditions

The diazonium salt reacts with N-benzyl-3-aminopropanenitrile under weakly basic conditions (pH 8–10) to facilitate electrophilic aromatic substitution at the para position of the benzylamine moiety.

Equation 3: Azo Coupling
$$
\text{4-Nitrobenzenediazonium chloride} + \text{N-Benzyl-3-aminopropanenitrile} \rightarrow \text{Target Compound} + \text{HCl}
$$

Process Parameters

  • Temperature : 10–15°C (prevents diazonium decomposition).
  • pH Control : Sodium acetate buffer (pH 9).
  • Yield : 75–80%.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).
  • Eluent : Ethyl acetate/hexane (3:7).
  • Purity : >98% (by TLC).

Spectroscopic Data

  • UV-Vis : λₘₐₓ = 480 nm (azo chromophore).
  • MS (ESI) : m/z 385.4 [M+H]⁺ (calc. 385.4).
  • ¹³C NMR : δ 118.2 (C≡N), δ 152.4 (N=N), δ 148.7 (C-NO₂).

Industrial Applications and Environmental Considerations

The compound is utilized as a disperse dye for synthetic fibers, offering excellent lightfastness. However, nitro-containing azo dyes require rigorous wastewater treatment to mitigate mutagenic risks.

Chemical Reactions Analysis

Nucleophilic Addition at the Nitrile Group

The nitrile group (-C≡N) in the compound participates in nucleophilic addition reactions. For example:

  • Hydrolysis : Under acidic or alkaline conditions, the nitrile group converts to a carboxylic acid or amide.

    • Acidic Hydrolysis :
      R C N+2H2OH+R COOH+NH4+\text{R C N}+2\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{R COOH}+\text{NH}_4^+

    • Alkaline Hydrolysis :
      R C N+H2OOHR CONH2\text{R C N}+\text{H}_2\text{O}\xrightarrow{\text{OH}^-}\text{R CONH}_2
      This reaction is critical for modifying the compound’s solubility and reactivity .

Azo Group Reduction

The azo (-N=N- linkage) group undergoes reductive cleavage in the presence of reducing agents:

  • Catalytic Hydrogenation :
    Ar N N Ar +3H2Pd CAr NH2+Ar NH2\text{Ar N N Ar }+3\text{H}_2\xrightarrow{\text{Pd C}}\text{Ar NH}_2+\text{Ar NH}_2
    This reaction generates aromatic amines, which are intermediates in dye degradation or bioactivation .

  • Zinc-Acid Reduction :
    Ar N N Ar +4H++4eZn HClAr NH2+Ar NH2\text{Ar N N Ar }+4\text{H}^++4\text{e}^-\xrightarrow{\text{Zn HCl}}\text{Ar NH}_2+\text{Ar NH}_2
    This method is often used in analytical chemistry to identify azo compounds .

Electrophilic Aromatic Substitution

The aromatic rings in the compound undergo substitution reactions due to electron-rich or electron-deficient regions:

  • Nitration : The nitro group (-NO₂) directs incoming electrophiles to meta positions.
    Ar H+HNO3H2SO4Ar NO2\text{Ar H}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar NO}_2

  • Sulfonation : Sulfonic acid groups can be introduced under fuming sulfuric acid conditions .

Coupling Reactions

The azo group enables coupling with electron-rich aromatic amines or phenols:

  • Diazo-Coupling :
    Ar N2++Ar OHAr N N Ar OH\text{Ar N}_2^++\text{Ar OH}\rightarrow \text{Ar N N Ar OH}
    This reaction is fundamental in synthesizing disperse dyes and pigments .

Stability and Side Reactions

  • Photodegradation : Exposure to UV light can cleave the azo bond, forming radical intermediates .

  • Thermal Decomposition : At elevated temperatures, the compound may decompose into volatile nitriles and nitrobenzene derivatives.

Mechanistic Insights

  • The azo group acts as a chromophore, influencing light absorption and reactivity.

  • The nitrile group provides a site for nucleophilic attack, while the aromatic rings stabilize charges during substitution reactions .

Scientific Research Applications

Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the textile industry as a dye for fabrics, providing vibrant and long-lasting colors.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- involves its interaction with molecular targets through the azo group. The nitrogen-nitrogen double bond (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins and nucleic acids contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Variations

The compound belongs to a family of propanenitrile derivatives with substitutions on the amino group and variations in the azo-linked aryl groups. Below is a comparative analysis of its analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Applications
Target Compound (429-530-4) ~C₂₃H₂₀N₆O₂ ~436.46 Not explicitly reported Phenylmethyl, 4-nitrophenylazo Likely dye/polymer precursor
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- (15958-27-7) C₂₄H₂₂N₆O₄ 458.48 4.96 Phenylcarbamoyloxyethyl HPLC analysis, dyes
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- (31464-38-7) C₁₆H₁₅N₅O₂ 309.33 3.72 Methyl HPLC analysis
3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile (Disperse Orange 33, 69472-19-1) C₁₈H₂₀N₆O₂ 376.40 Estimated >4.5 Butyl Textile dye
Propanenitrile, 3-[ethyl[4-[(2-methyl-4-nitrophenyl)azo]phenyl]amino]- (52547-25-8) C₁₈H₁₉N₅O₂ 337.38 4.1 (XLogP3) Ethyl, 2-methyl-4-nitrophenyl Intermediate for disperse dyes

Physicochemical Properties

  • LogP Trends : The target compound likely has a higher LogP than the methyl-substituted analog (LogP 3.72 ) due to its bulkier phenylmethyl group. The butyl-substituted Disperse Orange 33 (LogP >4.5) and ethyl analog (LogP 4.1 ) demonstrate that longer alkyl chains increase hydrophobicity. The phenylcarbamoyloxyethyl derivative (LogP 4.96 ) shows enhanced polarity from the carbamate group.

Biological Activity

Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- (CAS Number: 96662-24-7), is an organic compound belonging to the azo dye family. Its structure features a nitrogen-nitrogen double bond (N=N), linking two aromatic rings, which contributes to its vibrant color and potential applications in various fields, including biology and medicine.

PropertyValue
Molecular FormulaC22H19N5O2
Molecular Weight385.419 g/mol
CAS Number96662-24-7
LogP6.45368

Synthesis

The synthesis of Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- typically involves:

  • Diazotization : 4-nitroaniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Coupling Reaction : This diazonium salt is coupled with N-benzyl-4-aminobenzonitrile in an alkaline medium.
  • Purification : The product is purified through recrystallization or chromatography.

The biological activity of Propanenitrile, 3-[4-[(4-nitrophenyl)azo]phenylamino]- is primarily attributed to its azo group, which can undergo reduction to form amines. These amines can interact with various biological molecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.

Applications in Biology and Medicine

  • Staining Techniques : Utilized in microscopy for visualizing cellular components.
  • Drug Delivery Systems : Investigated for potential use due to its ability to bind specific biological targets.
  • Analytical Chemistry : Employed as a dye for detecting and quantifying substances.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that similar azo compounds exhibited antimicrobial properties against various pathogens. The mechanism involved disruption of bacterial cell membranes.
  • Cytotoxicity Assays :
    • Research indicated that azo dyes could induce cytotoxic effects in cancer cell lines, leading to apoptosis through oxidative stress pathways.
  • In Vivo Studies :
    • In murine models, compounds structurally similar to Propanenitrile showed significant inhibition of tumor growth, suggesting potential as an antitumor agent.

Toxicological Data

Propanenitrile has been associated with certain toxicological effects:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

Comparative Studies

CompoundBiological ActivityReference
PropanenitrileCytotoxicity in cancer cells
Similar Azo CompoundsAntimicrobial effects
Structurally Related DyesAntitumor activity in vivo

Q & A

Q. How can the solubility of this compound in supercritical CO₂ be experimentally determined?

  • Methodological Answer : Use a dynamic flow apparatus to measure solubility under varying pressures (10–30 MPa) and temperatures (313–353 K). Correlate data with density-based semi-empirical models (e.g., Chrastil, Bartle equations) to predict solubility behavior .
  • Example equation (Chrastil model):
    lnS=klnρ+aT+b\ln S = k \ln \rho + \frac{a}{T} + b,
    where SS = solubility, ρ\rho = CO₂ density, TT = temperature, and k,a,bk, a, b are fitted parameters .

Q. What synthetic routes are typical for azo-nitrile compounds like this?

  • Methodological Answer :
  • Diazotization : React 4-nitroaniline with NaNO₂/HCl at 0–5°C to form a diazonium salt.
  • Coupling Reaction : React the diazonium salt with 3-(benzylamino)propanenitrile under alkaline conditions (pH 8–10) to form the azo linkage .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can deposition parameters be optimized for this compound in semiconductor applications?

  • Methodological Answer :
  • Centrifugal Deposition : Adjust gravity acceleration (e.g., 500–2000 rpm) to control film thickness (50–200 nm) and homogeneity.
  • Post-Deposition Annealing : Heat treatment (80–120°C for 1–2 hrs) improves crystallinity and reduces defects in Ag/OD-25/Si MIS diodes .
  • Key Parameters :
ParameterOptimal RangeEffect on Device Performance
Spin Speed1500–2000 rpmUniform film formation
Annealing Temp100°CEnhanced charge mobility
CO₂ Atmosphere10 psiReduced oxidation

Q. How can contradictions in solubility data across solvent systems be resolved?

  • Methodological Answer :
  • Statistical Analysis : Apply ANOVA to compare datasets from multiple solvents (e.g., DMF, ethanol, supercritical CO₂).
  • Model Validation : Test semi-empirical models (e.g., Mendez-Santiago/Teja vs. Bartle) to identify systematic errors. For supercritical CO₂, the Bartle model shows higher accuracy (R² > 0.98) .
  • Experimental Replication : Control solvent purity (>99.9%) and temperature (±0.1°C) to minimize variability .

Q. What computational methods predict electronic properties for optoelectronic applications?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO/LUMO energy gaps (e.g., ~2.1 eV for Disperse Orange 25).
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values .
  • Charge Transport Modeling : Use Marcus theory to estimate hole/electron mobility (μh ≈ 0.02 cm²/V·s) .

Data Analysis & Contradiction Resolution

Q. How to analyze thermal stability and decomposition kinetics?

  • Methodological Answer :
  • TGA/DSC : Perform under N₂ atmosphere (heating rate 10°C/min). Decomposition onset occurs at ~250°C, with two mass-loss stages (nitrile degradation followed by azo bond cleavage) .
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea ≈ 120 kJ/mol) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary reaction time (2–6 hrs), temperature (0–10°C), and pH (7–9) to identify optimal conditions via response surface methodology.
  • Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure purity >98% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl](phenylmethyl)amino]-
Reactant of Route 2
Reactant of Route 2
Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl](phenylmethyl)amino]-

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